N-cyclohexyl-3-chloropyrrolidine

Description

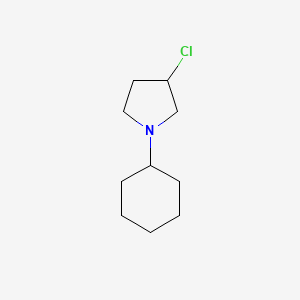

N-cyclohexyl-3-chloropyrrolidine is a nitrogen-containing heterocyclic compound characterized by a pyrrolidine ring substituted with a chlorine atom at the 3-position and a cyclohexyl group attached to the nitrogen atom. Its molecular formula is C₁₀H₁₇ClN, with a molecular weight of 186.7 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its structural versatility.

Properties

Molecular Formula |

C10H18ClN |

|---|---|

Molecular Weight |

187.71 g/mol |

IUPAC Name |

3-chloro-1-cyclohexylpyrrolidine |

InChI |

InChI=1S/C10H18ClN/c11-9-6-7-12(8-9)10-4-2-1-3-5-10/h9-10H,1-8H2 |

InChI Key |

HLXFSHPWZSLOFP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N2CCC(C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Structurally related compounds often differ in substituents, functional groups, or ring modifications. Key examples include:

- N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide (CAS: 331759-19-4): This derivative features a 5-oxo-pyrrolidine ring, a 3-chlorophenyl carboxamide, and a cyclohexyl group. Its molecular formula (C₁₇H₂₁ClN₂O₂ ) and weight (328.8 g/mol ) reflect increased complexity compared to N-cyclohexyl-3-chloropyrrolidine .

- 3-chloropyrrolidine : Lacking the cyclohexyl group, this simpler analog (C₄H₈ClN) is smaller (121.6 g/mol) and more reactive due to reduced steric hindrance.

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogP* (Predicted) |

|---|---|---|---|---|

| This compound | C₁₀H₁₇ClN | 186.7 | Chloropyrrolidine, cyclohexylamine | 2.8 |

| N-(3-chlorophenyl)-1-cyclohexyl-5-oxo… | C₁₇H₂₁ClN₂O₂ | 328.8 | Carboxamide, ketone, aryl chloride | 3.5 |

| 3-chloropyrrolidine | C₄H₈ClN | 121.6 | Chloropyrrolidine | 1.2 |

*LogP values estimated via computational tools (e.g., XLogP3).

- Polarity : The 5-oxo and carboxamide groups in N-(3-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide increase polarity, likely enhancing aqueous solubility compared to this compound .

- Reactivity : The absence of electron-withdrawing groups in this compound may render its chlorine atom more nucleophilic than that in the 3-chlorophenyl-substituted analog.

Research Findings

- Synthetic Utility : this compound’s cyclohexyl group stabilizes transition states in palladium-catalyzed couplings, improving yields compared to 3-chloropyrrolidine.

- Biological Activity : The carboxamide-containing analog (CAS: 331759-19-4) demonstrated moderate inhibition of trypsin-like proteases in preliminary screens, attributed to hydrogen bonding via the carbonyl group .

- Stability : this compound exhibits greater thermal stability than 3-chloropyrrolidine due to reduced ring strain from the bulky cyclohexyl substituent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.